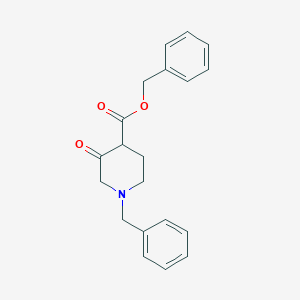

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate

Description

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate is a piperidine derivative characterized by a ketone group at the 3-position and a benzyl ester at the 4-position of the piperidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in the stereoselective preparation of bioactive molecules. The compound’s structural flexibility allows modifications at the 3-oxo and 4-carboxylate positions, enabling diverse pharmacological activities.

Properties

Molecular Formula |

C20H21NO3 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

benzyl 1-benzyl-3-oxopiperidine-4-carboxylate |

InChI |

InChI=1S/C20H21NO3/c22-19-14-21(13-16-7-3-1-4-8-16)12-11-18(19)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |

InChI Key |

CLACVADEAABMRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)C1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via N-Benzyl Glycine Ethyl Ester (Patent CN110734393B)

A robust and industrially relevant method involves the following key steps:

Step 1: Preparation of Intermediate 2

N-benzyl glycine ethyl ester is dissolved in an organic solvent (e.g., tetrahydrofuran, chloroform, or toluene). Then, 4-halogenated ethyl butyrate (such as 4-bromoethyl butyrate or 4-chlorobutyric acid ethyl ester) and an alkali (e.g., sodium carbonate) are added. The mixture is reacted to form 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate, an important intermediate.Step 2: Cyclization and pH Adjustment

The intermediate 2 is dissolved in an organic solvent and reacted with a base (e.g., sodium tert-butoxide). After completion, the pH is adjusted to neutral (7-8), then washed with water. Subsequently, the pH is lowered to acidic conditions (1-2) in the organic layer to precipitate the crude product.Step 3: Purification and Crystallization

The crude product is dissolved in water, pH adjusted again to neutral, extracted with an organic solvent, and finally acidified to pH 1-2 to crystallize the pure ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.

This method achieves high yields (~97%) and purity (~99.5% by HPLC), with a total yield around 93% over the three steps. Variations in solvents (THF, chloroform, toluene) and alkali bases affect yields and purity slightly, with total yields ranging from 86.6% to 88% and purities from 90.9% to 93.2% in comparative examples.

Direct Synthesis from 1-Benzyl-3-piperidone and Dimethyl Carbonate

An alternative preparation involves:

- Reacting 1-benzylpiperidin-3-one with dimethyl carbonate in the presence of sodium hydride (NaH) under reflux conditions for about 20 minutes.

- After reaction completion, water is added, and the product is extracted with ethyl acetate, dried, and concentrated to yield methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a brown oil.

- This method provides a high yield of 99% and is relatively straightforward, suitable for laboratory-scale synthesis.

Esterification of 1-Benzyl-3-oxopiperidine-4-carboxylic Acid

Another classical approach involves:

- Esterification of 1-benzyl-3-oxopiperidine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

- The reaction is carried out under reflux to ensure complete conversion to the ethyl ester.

- This method is often employed in industrial settings, sometimes using continuous flow reactors to optimize yield and efficiency.

- Purification typically involves recrystallization or chromatographic techniques to obtain high purity product.

Summary Table of Preparation Methods

Chemical Reaction Analysis Related to Preparation

- The key transformations involve nucleophilic substitution (alkylation) to form the intermediate, followed by cyclization under basic conditions to form the piperidine ring.

- pH control is critical in the crystallization and purification steps to isolate the hydrochloride salt form.

- Sodium hydride acts as a strong base to deprotonate and activate reactants in the dimethyl carbonate method.

- Solvent choice impacts reaction efficiency and purity, with polar aprotic solvents like tetrahydrofuran favored in some steps.

Research and Industrial Significance

- The compound serves as a versatile intermediate for synthesizing biologically active molecules, including tetrahydropyrido[3,4-d]pyrimidines via condensation reactions.

- Mild reaction conditions and high yields in these preparation methods suggest suitability for scale-up and industrial application.

- The hydrochloride salt form is preferred for stability and ease of handling in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl 1-benzyl-3-oxopiperidine-4-carboxylic acid.

Reduction: Formation of benzyl 1-benzyl-3-hydroxypiperidine-4-carboxylate.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group and an ethyl ester functional group, making it useful in organic synthesis and pharmaceutical research. It acts as a building block for synthesizing receptor agonists and antagonists and has shown promise in treating neurological disorders and bacterial infections .

Scientific Research Applications

- Building Block in Organic Synthesis Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate serves as a crucial building block in creating complex organic molecules. Its unique structure makes it a valuable intermediate in synthesizing pharmaceutical products, agrochemicals, and fine chemicals.

- Study of Biological Activities The compound is investigated for its effects on enzyme function, receptor binding, and other biological activities. It can interact with specific enzymes and receptors, potentially acting as an enzyme inhibitor or activator, depending on the biological context. This capability positions it as a candidate for further pharmacological exploration.

- Drug Development Researchers explore the therapeutic potential of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, particularly in treating neurological disorders. Its derivatives have demonstrated antibacterial properties, indicating promise against various bacterial strains.

While the precise biological targets of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate are not extensively documented, it is known to function as a building block for synthesizing receptor agonists and antagonists. The compound may modulate receptor activities, influencing downstream signaling pathways that affect cellular processes such as gene expression and metabolism.

Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

A method for preparing N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride involves several steps :

- Dissolving N-benzyl glycine ethyl ester in an organic solvent, then adding 4-halogenated ethyl butyrate and alkali to produce 4- [ benzyl (ethoxycarbonylmethyl) amino ] ethyl butyrate .

- Dissolving the product from step one in an organic solvent, reacting it with alkali, adjusting the pH to 7-8, washing with water, and adjusting the pH to 1-2 to separate crystals and obtain a crude product .

- Dissolving the crude product in water, adjusting the pH to 7-8 by adding alkali, washing with an organic solvent, and adjusting the pH to 1-2 to enable crystallization and obtain the desired product .

The process uses N-benzyl glycine ethyl ester and 4-halogenated ethyl acetate and offers a short synthetic route, simple operation, low raw material costs, high product yield, and high purity, facilitating industrial production .

Case Studies

- Synthesis of Pyrido[3,4-d]pyrimidines: Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate can be used in the synthesis of Pyrido[3,4-d]pyrimidines by condensation with Morpholine-4-carboxamidine .

- Antimicrobial applications: Derivatives of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate have demonstrated antibacterial activity.

- Receptor Agonists and Antagonists: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is used as a building block in the synthesis of receptor agonists and antagonists .

Mechanism of Action

The mechanism of action of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes the structural features and properties of benzyl 1-benzyl-3-oxopiperidine-4-carboxylate and its analogues:

Stereochemical Outcomes in Reductions

Biological reduction of benzyl 1-benzyl-3-oxopiperidine-4-carboxylate with baker’s yeast yields the (3R,4R)-configured alcohol as the major product (40% yield, >99% ee).

Industrial and Medicinal Chemistry Relevance

- The hydrochloride salt of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate is a key intermediate in synthesizing protease inhibitors, highlighting the importance of piperidine carboxylates in drug discovery .

- Brominated derivatives are emerging as candidates for radiopharmaceuticals due to their ability to incorporate radioactive isotopes (e.g., ⁷⁷Br) .

Biological Activity

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate, also known as N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate has a complex structure featuring a piperidine ring, a ketone group, and a carboxylic acid functionality. Its molecular formula is , with a molar mass of approximately 273.32 g/mol. The presence of the benzyl substituent at the nitrogen atom enhances its lipophilicity and biological activity.

Synthesis Methods

The synthesis of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate typically involves several steps, including the condensation of benzylamine with various reagents to form intermediates that are subsequently cyclized. A notable method includes:

- Preparation of Intermediate : Dissolving N-benzyl glycine ethyl ester in an organic solvent and reacting it with halogenated ethyl butyrate.

- Cyclization : Following the formation of the intermediate, cyclization occurs under basic conditions to yield the desired compound.

This synthesis route is advantageous due to its relatively short steps and high yields, making it suitable for industrial applications .

Biological Activity

Research indicates that Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate exhibits various biological activities:

Antibacterial Properties

The compound has been identified as an important intermediate in the synthesis of fluoroquinolone antibiotics, particularly balofloxacin. Its derivatives have shown interactions with bacterial enzymes involved in DNA replication and repair, suggesting potential antibacterial mechanisms through inhibition .

Neuroprotective Effects

Similar compounds have been studied for their neuroprotective effects, indicating that Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate may also have implications in neurological research. Compounds with similar structures have demonstrated histone deacetylase (HDAC) inhibitory activity, which is linked to neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the biological activities of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate:

- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of specific bacteria, supporting its use as an antibacterial agent .

- Neuroprotective Activity : Investigations into its effects on neuronal cells indicated that it could protect against oxidative stress-induced damage .

Comparative Analysis

The following table summarizes key features of Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate compared to structurally related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate | C15H19NO3 | Antibacterial, neuroprotective |

| N-benzylpiperidine | C13H17N | Limited biological activity |

| Ethyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | Moderate antibacterial properties |

Q & A

Q. What are the recommended synthetic routes for Benzyl 1-benzyl-3-oxopiperidine-4-carboxylate?

The synthesis typically involves reacting a substituted piperidine precursor (e.g., 3-oxopiperidine-4-carboxylic acid derivatives) with benzyl chloroformate under basic conditions. For example, similar compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized using benzyl chloroformate and triethylamine in dichloromethane . Key steps include:

- Reagent selection : Use a base like triethylamine to neutralize HCl generated during the reaction.

- Purification : Employ recrystallization or column chromatography to isolate the pure product.

- Optimization : Adjust reaction time, temperature, and stoichiometry to maximize yield.

Q. How should researchers handle and store this compound safely?

Based on safety data sheets (SDS) for structurally similar piperidine derivatives:

- Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from strong oxidizers .

- Handling : Use NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and protective eyewear. Avoid skin/eye contact and inhalation .

- Spill management : Collect spills in closed containers and dispose of via licensed waste handlers .

Q. What analytical techniques are suitable for characterizing this compound?

- Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray structure determination, especially for resolving stereochemistry .

- Spectroscopy : Employ H/C NMR to confirm functional groups and H-H COSY for piperidine ring conformation.

- Chromatography : Validate purity via HPLC or GC-MS .

Q. What are the stability considerations for this compound?

Limited data suggest stability under standard lab conditions. However:

- Thermal stability : Avoid temperatures exceeding 68°C (melting point of analogs) .

- Reactivity : Incompatible with strong oxidizers; monitor for decomposition products like CO or NO under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in hazard data for this compound?

Some SDS report no hazards (e.g., Combi-Blocks AM-2610 ), while others note skin/eye irritation . To address discrepancies:

- Precautionary principle : Assume irritant properties and use PPE.

- Experimental validation : Conduct patch tests on model systems (e.g., EpiDerm™) to assess irritation potential.

- Literature cross-check : Prioritize peer-reviewed toxicology studies over vendor SDS.

Q. What reaction pathways are feasible for modifying this compound?

Based on analogous piperidine carboxylates:

- Oxidation : Convert the ketone group to a carboxylic acid using KMnO or CrO .

- Reduction : Reduce the ketone to an alcohol with NaBH or LiAlH.

- Substitution : Replace the benzyl group with nucleophiles (e.g., amines) under catalytic conditions .

Q. How can computational methods aid in studying its structure-activity relationships (SAR)?

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) using software like AutoDock.

- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. propyl groups) with lipophilicity/logP values .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.

Q. What catalytic systems enhance its synthesis or derivatization?

Q. How do structural analogs differ in properties?

Comparative data for related compounds (e.g., Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate) show:

- Lipophilicity : Dual benzyl groups increase logP, enhancing membrane permeability .

- Steric effects : Methyl substituents reduce conformational flexibility, impacting receptor binding .

- Chirality : (R)- or (S)-configurations at the piperidine ring alter biological activity .

Q. What strategies mitigate challenges in crystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.